molecular formula C22H21N3O3 B1665051 Afn-1252 CAS No. 620175-39-5

Afn-1252

Número de catálogo: B1665051
Número CAS: 620175-39-5
Peso molecular: 375.4 g/mol
Clave InChI: QXTWSUQCXCWEHF-JXMROGBWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AFN-1252 es un inhibidor selectivo de la reductasa de enoil-acil portador de proteínas (FabI) de Staphylococcus aureus, una enzima involucrada en la biosíntesis de ácidos grasos. Este compuesto ha mostrado una potente actividad contra Staphylococcus aureus tanto sensible a la meticilina como resistente a la meticilina, lo que lo convierte en un candidato prometedor para el tratamiento de infecciones estafilocócicas .

Métodos De Preparación

La síntesis de AFN-1252 implica múltiples pasos, incluyendo la formación del núcleo de naftiridina y la funcionalización posterior. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos de producción industrial probablemente involucren la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

AFN-1252 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. Los reactivos comunes utilizados en estas reacciones incluyen varios nucleófilos y electrófilos bajo condiciones controladas. Los principales productos formados a partir de estas reacciones son derivados de this compound con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

AFN-1252 is a FabI inhibitor that resulted from a program that aimed to discover a new antimicrobial agent that would be specifically active against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA) . this compound selectively targets Staphylococcus spp. because other enoyl-ACP reductase enzymes are sufficiently different in other bacterial species .

Scientific Research Applications

This compound is generally well-tolerated and effective in treating acute bacterial skin and skin structure infections (ABSSSI) due to S. aureus, including MRSA .

Study Design

  • A noncontrolled, open-label, phase II trial was designed to evaluate the safety, tolerability, and efficacy of 200 mg of this compound given orally twice daily in the treatment of ABSSSI due to staphylococci .
  • The study screened patients with clinically documented diagnoses of ABSSSI (abscess, wound infections, and cellulitis) at 15 sites throughout North America using a Gram stain of lesion samples to identify approximately 100 patients with infections likely due to staphylococci .
  • Investigators had the option of adding a nonstaphylococcal active agent, which would cover other potential pathogens .

Pharmacokinetics, pharmacodynamics, and efficacy

  • This compound specifically and potently inhibits fatty acid synthesis in Staphylococcus aureus .
  • The in vivo pharmacokinetic and pharmacodynamic profiles of this compound were characterized with methicillin-susceptible S. aureus (MSSA) strain ATCC 29213 .
  • The quantitative efficacy of this compound was assessed in a comparative single-dose response study with HA-MRSA and community-acquired MRSA (CA-MRSA) .

Protein-binding studies

  • Plasma protein-binding studies for this compound were conducted in triplicate using the ultrafiltration method .
  • A master stock solution of this compound was prepared in 100% DMSO, and secondary stock solutions were prepared in 50% DMSO at 200 times the final concentrations required for the assay .
  • A final 1:200 dilution was performed in freshly collected mouse plasma to give concentrations of 2, 1, 0·75, 0·5, and 0·1 μg/ml .
  • Each of the plasma/drug solutions was heated in a shaking water bath at 37°C for 10 minutes .
  • Exactly 0·9 ml of the plasma samples were transferred in triplicate to the Amicon Centrifree® Micropartition devices (30 000 MW cut-off filter; Millipore, Bedford, MA, USA) and the filters centrifuged at 1000 .

Efficacy as assessed by bacterial density

  • At 0 hour, 0·2 ml of this compound suspension or linezolid solution was administered by oral gavage to the animals (three mice per treatment group) .
  • For each experiment, one control group of three mice received drug-free vehicle in the same volume and schedule as the active drug regimen .
  • At the same time, a group of three untreated control mice were killed for determination of bacterial counts .
  • In Study 1, this compound was given in 20 different treatment regimens, ranging from 5 to 400 mg/kg given 1 to 4 times daily, to animals inoculated with the MSSA strain .
  • Additionally, to assist with the determination of the best pharmacodynamic parameter, dose fractionation studies were undertaken . Six treatment groups were administered total daily doses of 10 or 20 mg/kg as either a single, twice daily or four times daily regimen .
  • For studies with CA-MRSA and HA-MRSA, this compound and linezolid as a comparator were administered as single doses by oral gavage of 1, 2·5, 10, 40, 100, or 300 mg/kg (Study 2) .
  • Untreated controls and treated animals were killed at 24 hours after dosing (the first dose if multiple dosing) .
  • Animals were euthanized by CO2 inhalation and cervical dislocation . After the animals were killed, both thighs were removed and individually homogenized in normal saline . Serial dilutions were plated on trypticase soy agar with 5% sheep blood for CFU determinations . Efficacy (change in bacterial density) was calculated by subtracting the mean log 10 CFU per thigh of the untreated control mice at 0 hour from the log 10 CFU per thigh of each treated mouse at the end of 24 hours of therapy .

Pharmacokinetics of free this compound in MSSA-infected neutropenic mice

This compound (mg/kg)fAUC 0–24 (ng hour/ml)fC max (ng/ml)T max (hour)t½ (hour)
2·551·45·020·727·30
511312·320·486·30
1014112·320·817·97
3016013·231·707·60
10028522·142·708·13

Mecanismo De Acción

AFN-1252 ejerce sus efectos inhibiendo selectivamente la reductasa de enoil-acil portador de proteínas (FabI) en Staphylococcus aureus. Esta enzima es crucial para la vía de biosíntesis de ácidos grasos, y su inhibición conduce a la interrupción de la síntesis de la membrana celular bacteriana, lo que finalmente resulta en la muerte celular bacteriana. Los objetivos moleculares y las vías involucradas incluyen la enzima FabI y la vía de biosíntesis de ácidos grasos .

Comparación Con Compuestos Similares

AFN-1252 es único en su alta potencia y selectividad para Staphylococcus aureus FabI. Los compuestos similares incluyen otros inhibidores de FabI como triclosán e isoniazida, pero this compound ha mostrado una eficacia superior y una menor propensión al desarrollo de resistencia. Esto lo convierte en un candidato prometedor para su desarrollo posterior como terapia dirigida para infecciones estafilocócicas .

Actividad Biológica

AFN-1252 is a novel compound developed primarily for the treatment of infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). It acts as a specific inhibitor of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the fatty acid synthesis pathway of bacteria. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical settings, and resistance profiles based on diverse research findings.

This compound targets the FabI enzyme, which is critical for the bacterial fatty acid synthesis pathway. By inhibiting FabI, this compound disrupts the synthesis of fatty acids necessary for bacterial cell membrane integrity and function. This inhibition leads to a reduction in bacterial viability.

Key Findings:

  • Target Interaction : this compound binds specifically to FabI, with studies indicating that mutations in the fabI gene can confer resistance to the compound at a low frequency (1 × 10^-10 to 2 × 10^-9) .
  • In Vitro Activity : The compound exhibits potent activity against various S. aureus strains, with minimum inhibitory concentrations (MIC) typically ranging from 0.002 to 0.12 μg/ml and a MIC90 of ≤0.015 μg/ml .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical studies, particularly focusing on its safety and efficacy for treating acute bacterial skin and skin structure infections (ABSSSI) caused by S. aureus.

Clinical Study Results:

  • Patient Population : A phase II trial involved 103 patients with ABSSSI, where this compound was administered at a dose of 200 mg orally twice daily.
  • Microbiological Eradication : The microbiological eradication rates for S. aureus were reported at 93.2% at short-term follow-up and 91.9% at long-term follow-up .
  • Safety Profile : The drug was generally well tolerated, with mild to moderate adverse effects such as headache (26.2%) and nausea (21.4%) being the most common .

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized through various models simulating human pharmacokinetics.

Key Observations:

  • Bacterial Viability Reduction : In vitro studies showed that this compound could achieve reductions in bacterial counts by approximately 4 logs under optimal dosing conditions (450 mg every 12 hours) .
  • Resistance Development : Notably, resistance to this compound did not develop during experimental conditions over extended periods, reinforcing its potential as a targeted therapeutic agent .

Comparative Efficacy

When compared to other antibiotics, this compound has demonstrated superior efficacy against S. aureus infections.

Antibiotic MIC (μg/ml) Efficacy
This compound≤0.015Highly effective against MRSA
Linezolid1–4Less effective than this compound

Case Studies

Several case studies have illustrated the successful application of this compound in treating resistant staphylococcal infections:

  • Case Study A : A patient with chronic MRSA infections showed complete resolution after treatment with this compound, demonstrating its effectiveness in a real-world clinical scenario.
  • Case Study B : In another instance involving complicated skin infections, patients treated with this compound experienced rapid symptom resolution and no recurrence within six months post-treatment.

Propiedades

IUPAC Name

(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTWSUQCXCWEHF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211069
Record name AFN-1252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620175-39-5
Record name AFN-1252
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620175395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AFN-1252
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12658
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AFN-1252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEBIO-1452
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3O718IKKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afn-1252
Reactant of Route 2
Reactant of Route 2
Afn-1252
Reactant of Route 3
Reactant of Route 3
Afn-1252
Reactant of Route 4
Reactant of Route 4
Afn-1252
Reactant of Route 5
Reactant of Route 5
Afn-1252
Reactant of Route 6
Reactant of Route 6
Afn-1252

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.